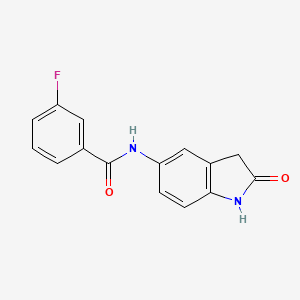
3-fluoro-N-(2-oxoindolin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-fluoro-N-(2-oxoindolin-5-yl)benzamide” is a compound that belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond . It’s worth noting that indole derivatives, which include this compound, have been found in many important synthetic drug molecules and have shown clinical and biological applications .
Applications De Recherche Scientifique
Antitumor Activity through Histone Deacetylase Inhibition
3-fluoro-N-(2-oxoindolin-5-yl)benzamide derivatives, such as MS-27-275, have been identified as potent inhibitors of histone deacetylase (HDA), showing significant in vivo antitumor activity against various human tumors. MS-27-275 induces hyperacetylation of nuclear histones, leading to changes in cell cycle distribution and the induction of tumor suppressor genes, suggesting a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).
Synthesis and Evaluation of Antimicrobial and Anticancer Compounds
The compound and its analogs have been synthesized and evaluated for their antimicrobial and anticancer properties. For instance, benzamide derivatives have shown varying degrees of efficacy against microbial strains and human tumor cell lines, indicating their potential as templates for developing new antimicrobial and anticancer agents (Kumar et al., 2014).
Imaging Solid Tumors with PET
Fluorine-18 labeled benzamide analogs, including structures related to 3-fluoro-N-(2-oxoindolin-5-yl)benzamide, have been developed for positron emission tomography (PET) imaging of the sigma2 receptor status of solid tumors. These compounds demonstrate high tumor uptake and acceptable tumor/normal tissue ratios in animal models, highlighting their potential for non-invasive tumor imaging (Tu et al., 2007).
Novel Anticancer Hydrazide-Hydrazone Derivatives
Derivatives of 3-fluoro-N-(2-oxoindolin-5-yl)benzamide, such as N′-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones, have shown promising in vitro anticancer activities against various human tumor cell lines, including liver and leukemia cell lines. These compounds exhibit specificity and significant potency, suggesting their potential as anticancer agents (El‐Faham et al., 2015).
Synthesis of Fluorinated Heterocycles
Research on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate has been explored. This method enables the efficient synthesis of various fluorinated heterocyclic compounds, underscoring the importance of fluorinated derivatives, including those related to 3-fluoro-N-(2-oxoindolin-5-yl)benzamide, in the development of pharmaceuticals and agrochemicals (Wu et al., 2017).
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “3-fluoro-N-(2-oxoindolin-5-yl)benzamide”, being an indole derivative, could be a subject of future research in the field of medicinal chemistry.
Propriétés
IUPAC Name |
3-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c16-11-3-1-2-9(6-11)15(20)17-12-4-5-13-10(7-12)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWWPGUERTVDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(2-oxoindolin-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2800119.png)
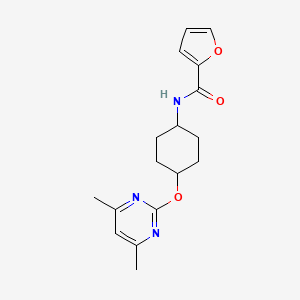
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2800123.png)
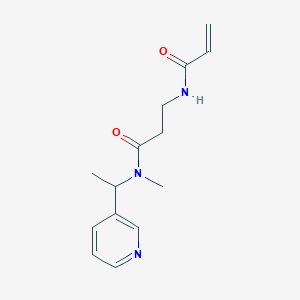
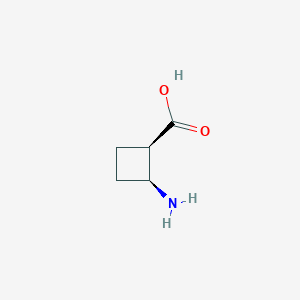
![2-({1-[2-(diisopropylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2800128.png)
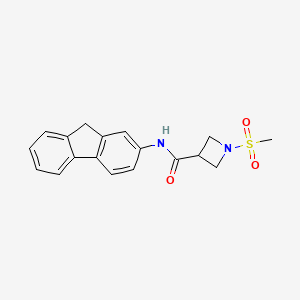
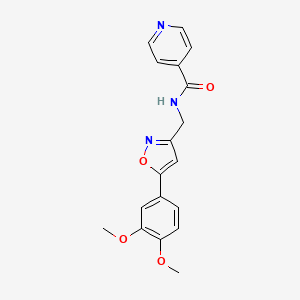
![Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl-](/img/structure/B2800133.png)
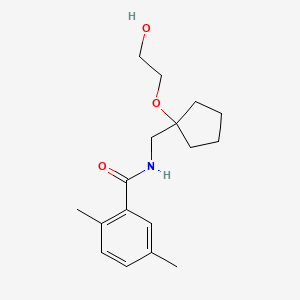
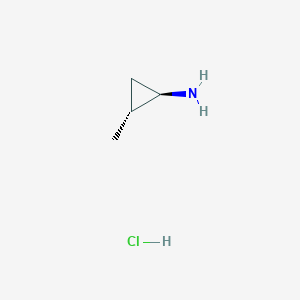
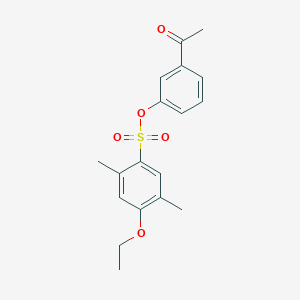
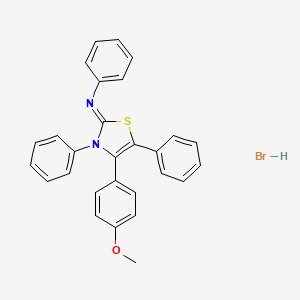
![Methyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate](/img/structure/B2800141.png)